2-Chloro-3-fluoro-4-iodoaniline
Overview
Description
2-Chloro-3-fluoro-4-iodoaniline is a compound with the molecular formula C6H4ClFIN . It is used as a building block in the pharmaceutical, chemical, and food industries .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with chlorine, fluorine, and iodine atoms, and an amine group . The average molecular weight is 271.458 Da .Scientific Research Applications
Photophysical Properties and Photodegradation
- Homolytic vs. Heterolytic Paths in Photochemistry : A study explored the photochemical behaviors of haloanilines, revealing insights into homolytic and heterolytic fragmentation processes. This research is significant for synthetic methods via photogenerated phenyl cations and understanding the photodegradation of halogenated aromatic pollutants, including those similar to 2-Chloro-3-fluoro-4-iodoaniline (Freccero, Fagnoni, & Albini, 2003).
Synthetic Applications
- Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate : Demonstrating the utility of haloanilines in synthesizing key intermediates for pharmaceuticals, a robust synthetic method was developed for an HIV NNRTI candidate starting from a chloro-fluoroaniline precursor (Mayes et al., 2010).
Materials Science and Optical Applications
- Vibrational Spectra and Optical Investigations : Research on 3‑chloro 4-fluoro aniline and 2-iodo aniline highlighted their linear and nonlinear optical properties for potential optical limiting applications. This includes exploring their vibrational spectra, photo responses, and suitability as therapeutic agents against specific proteins (George, Sajan, Sankar, & Philip, 2021).
Halogen Bonding and Crystallography
- X-ray Crystal Study of Benziodoxaborole Derivatives : A study involving the structural analysis of heterocyclic compounds containing iodine, oxygen, and boron showcased the importance of halogenated compounds in understanding new molecular frameworks. The research contributes to the development of novel materials with potential applications in various fields, including those related to compounds like this compound (Nemykin et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Anilines are known to undergo various chemical reactions, including nucleophilic substitution and palladium-catalyzed amination . The specific halogen substitutions on the aniline ring might influence its reactivity and interaction with its targets .
Biochemical Pathways
Anilines can participate in various biochemical reactions and pathways, depending on their specific substitutions and the biological context .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of specific transporters in the body .
Result of Action
The effects would depend on the compound’s interaction with its targets and the subsequent biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-fluoro-4-iodoaniline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and reactivity .
properties
IUPAC Name |
2-chloro-3-fluoro-4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWYBMAXUXBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.